Pungency Intensity: Half the Heat of Capsaicin but with Distinct Sensory Character
Homodihydrocapsaicin exhibits approximately half the pungency of capsaicin, a quantitative difference that allows for a distinct sensory modulation in formulations. While capsaicin and dihydrocapsaicin each measure 16,000,000 Scoville Heat Units (SHU), homodihydrocapsaicin registers 8,600,000 SHU [1][2]. This 46.25% lower intensity is coupled with a qualitative sensory profile described as a prolonged, 'numbing burn' that is difficult to rinse out, in contrast to the sharper, more acute burn of capsaicin [1].
| Evidence Dimension | Pungency Intensity (Scoville Heat Units) |
|---|---|
| Target Compound Data | 8,600,000 SHU |
| Comparator Or Baseline | Capsaicin: 16,000,000 SHU; Dihydrocapsaicin: 16,000,000 SHU |
| Quantified Difference | 46.25% lower pungency than capsaicin and dihydrocapsaicin |
| Conditions | Scoville organoleptic test |
Why This Matters
This quantifiable difference is critical for product development requiring precise pungency calibration, enabling formulators to achieve a milder yet persistent sensory effect without resorting to lower-purity natural extracts.
- [1] Wikipedia contributors. Homodihydrocapsaicin. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/?curid=1711409 (accessed April 20, 2026). View Source
- [2] Wikipedia contributors. List of capsaicinoids. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/?curid=74668094 (accessed April 20, 2026). View Source
